molecular formula C10H21N3O B7930153 (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Cat. No.: B7930153
M. Wt: 199.29 g/mol
InChI Key: UANBCDUZLHMKHF-IENPIDJESA-N
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Description

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with a specific stereochemistry It is a derivative of propionamide, featuring an amino group, an ethyl group, and a pyrrolidine ring with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionamide and N-ethyl-N-(1-methyl-pyrrolidin-3-yl)amine.

    Coupling Reaction: The key step involves coupling the amino group of (S)-2-Amino-propionamide with the N-ethyl-N-(1-methyl-pyrrolidin-3-yl)amine under suitable conditions. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interactions of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide
  • N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide
  • 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Uniqueness

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBCDUZLHMKHF-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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